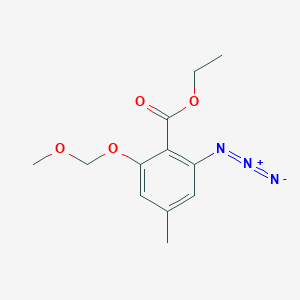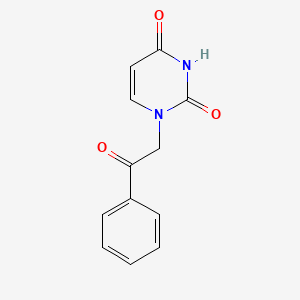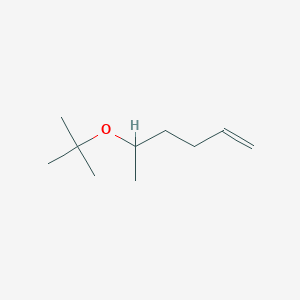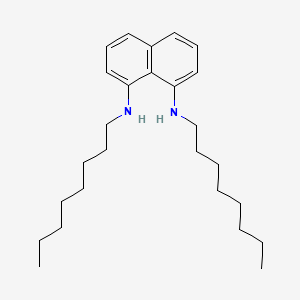
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is an organic compound belonging to the class of naphthalenediamines It is characterized by the presence of two octyl groups attached to the nitrogen atoms at positions 1 and 8 of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amine groups.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~8~-Dioctylnaphthalene-1,8-diamine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated naphthalenediamine derivatives.
Applications De Recherche Scientifique
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1,N~8~-Dioctylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diaminonaphthalene: A related compound with similar structural features but without the octyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a proton sponge.
N~1~,N~8~-Dimethylnaphthalene-1,8-diamine: Another derivative with methyl groups instead of octyl groups.
Uniqueness
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is unique due to the presence of long octyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can enhance its interactions with biological membranes and make it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
135838-70-9 |
|---|---|
Formule moléculaire |
C26H42N2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
1-N,8-N-dioctylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-21-27-24-19-15-17-23-18-16-20-25(26(23)24)28-22-14-12-10-8-6-4-2/h15-20,27-28H,3-14,21-22H2,1-2H3 |
Clé InChI |
XHMMRCWBLMTJNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)

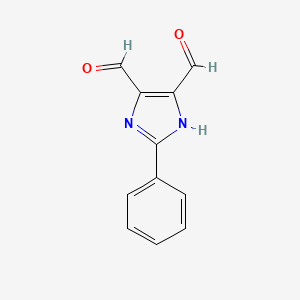

![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)
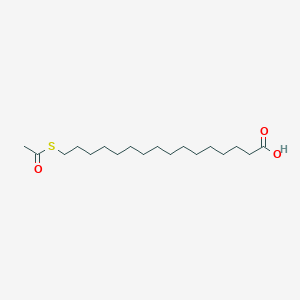

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
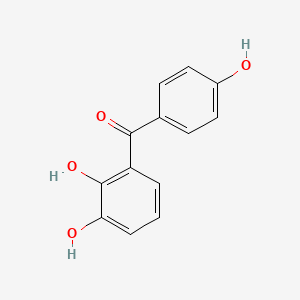
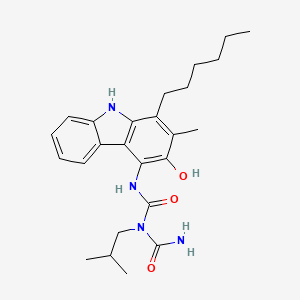
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
